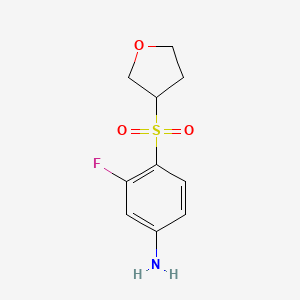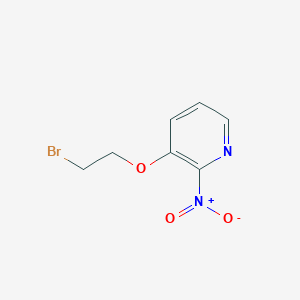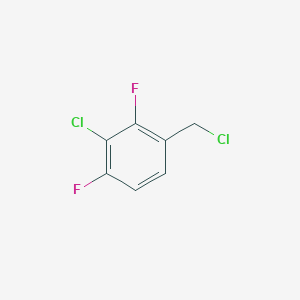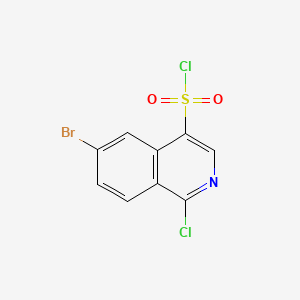
6-Bromo-1-chloroisoquinoline-4-sulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1-chloroisoquinoline-4-sulfonylchloride is a chemical compound with the molecular formula C9H4BrCl2NO2S and a molecular weight of 341.0086 . It is a derivative of isoquinoline, characterized by the presence of bromine, chlorine, and sulfonyl chloride functional groups. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-chloroisoquinoline-4-sulfonylchloride typically involves the chlorination and bromination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine and chlorine under controlled conditions to introduce the halogen atoms at specific positions on the isoquinoline ring . The sulfonyl chloride group is then introduced through a sulfonation reaction, often using chlorosulfonic acid or sulfuryl chloride as reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
化学反応の分析
Types of Reactions
6-Bromo-1-chloroisoquinoline-4-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halogenated substrate.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoisoquinoline derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
6-Bromo-1-chloroisoquinoline-4-sulfonylchloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Bromo-1-chloroisoquinoline-4-sulfonylchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the sulfonyl chloride group allows the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
6-Bromo-1-chloroisoquinoline: Similar in structure but lacks the sulfonyl chloride group.
1-Chloro-6-bromoisoquinoline: Another isomer with similar reactivity but different substitution pattern.
6-Bromoisoquinoline: Lacks the chlorine and sulfonyl chloride groups, making it less reactive in certain types of reactions.
Uniqueness
6-Bromo-1-chloroisoquinoline-4-sulfonylchloride is unique due to the presence of both halogen atoms and the sulfonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research .
特性
分子式 |
C9H4BrCl2NO2S |
|---|---|
分子量 |
341.01 g/mol |
IUPAC名 |
6-bromo-1-chloroisoquinoline-4-sulfonyl chloride |
InChI |
InChI=1S/C9H4BrCl2NO2S/c10-5-1-2-6-7(3-5)8(16(12,14)15)4-13-9(6)11/h1-4H |
InChIキー |
PCUPMLHJHWGMHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=CN=C2Cl)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B15315011.png)
![3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride](/img/structure/B15315012.png)
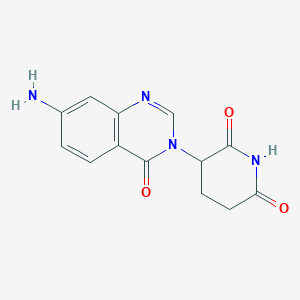
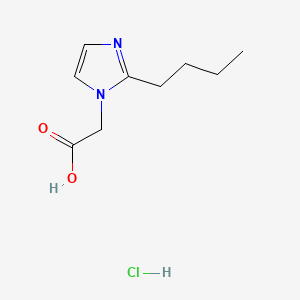
![5-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]pentanamidehydrochloride](/img/structure/B15315045.png)
![1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B15315048.png)

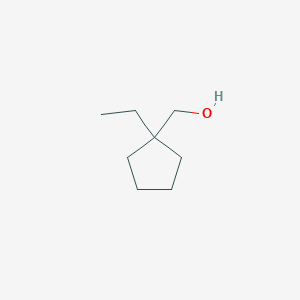

![rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B15315070.png)
